Methyl 2-(3-aminophenyl)imidazo[1,2-a]pyridine-6-carboxylate
Overview
Description
Methyl 2-(3-aminophenyl)imidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and has been extensively studied for its potential applications in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug design due to its ability to interact with various biological targets.
Mechanism of Action
Target of Action
Methyl 2-(3-aminophenyl)imidazo[1,2-a]pyridine-6-carboxylate is a compound that belongs to the imidazo[1,2-a]pyridine class . This class of compounds has been recognized for its wide range of applications in medicinal chemistry . The primary target of this compound is glutamine synthetase (MtGS) , which plays a crucial role in the metabolism of Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis .
Mode of Action
The compound interacts with its target, MtGS, inhibiting its function . This interaction results in a disruption of the metabolic processes of Mtb, thereby inhibiting its growth and proliferation .
Biochemical Pathways
The inhibition of MtGS affects the biochemical pathways related to the metabolism of Mtb . MtGS is involved in the synthesis of glutamine, an amino acid that plays a critical role in various metabolic processes. By inhibiting MtGS, the compound disrupts these processes, leading to the death of the bacterium .
Pharmacokinetics
The compound’s effectiveness against mtb suggests that it has suitable absorption, distribution, metabolism, and excretion (adme) properties that allow it to reach its target and exert its effects .
Result of Action
The result of the compound’s action is the inhibition of Mtb growth and proliferation . This is achieved by disrupting the bacterium’s metabolic processes through the inhibition of MtGS . The compound has shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-aminophenyl)imidazo[1,2-a]pyridine-6-carboxylate typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization. One common method is the NaOH-promoted cycloisomerization of N-propargylpyridiniums under ambient and aqueous conditions . This method is advantageous due to its rapid reaction time and high yield.
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyridines often involves condensation reactions between 2-aminopyridines and α-bromoketones or α-chloroketones . These reactions are typically carried out in the presence of a base and under controlled temperature conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-aminophenyl)imidazo[1,2-a]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation methods or transition metal catalysis.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound due to the presence of the amino group.
Common Reagents and Conditions
Oxidation: Metal-free oxidation or transition metal catalysts such as palladium or copper.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazo[1,2-a]pyridine N-oxides, while reduction can yield the corresponding amines or alcohols.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3-nitrophenyl)imidazo[1,2-a]pyridine-6-carboxylate
- 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxaldehyde
Uniqueness
Methyl 2-(3-aminophenyl)imidazo[1,2-a]pyridine-6-carboxylate is unique due to the presence of the amino group, which allows for further functionalization and derivatization. This makes it a versatile scaffold for the development of new compounds with diverse biological activities.
Properties
IUPAC Name |
methyl 2-(3-aminophenyl)imidazo[1,2-a]pyridine-6-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-20-15(19)11-5-6-14-17-13(9-18(14)8-11)10-3-2-4-12(16)7-10/h2-9H,16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXMRZXPVGXVFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C=C(N=C2C=C1)C3=CC(=CC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701145056 | |
Record name | Imidazo[1,2-a]pyridine-6-carboxylic acid, 2-(3-aminophenyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701145056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
33.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24818296 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866137-93-1 | |
Record name | Imidazo[1,2-a]pyridine-6-carboxylic acid, 2-(3-aminophenyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866137-93-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidazo[1,2-a]pyridine-6-carboxylic acid, 2-(3-aminophenyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701145056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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